N-Benzylaniline
Overview
Description
N-Benzylaniline is a chemical compound that serves as a scaffold for various synthetic derivatives with significant biological activities. It is a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and polymers with specific properties.
Synthesis Analysis
The synthesis of N-Benzylaniline derivatives has been explored in several studies. For instance, N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)arylamides were synthesized using copper-catalyzed azide-alkyne cycloaddition (CuAAC), which provided rapid access to compounds with antiproliferative activity against cancer cell lines . Additionally, the oxidative Povarov reaction has been employed to synthesize 2,4-diarylquinoline derivatives from N-benzylanilines, involving a radical intermediate in the catalytic oxidation process . Furthermore, electrochemical oxidation in aqueous sulfuric acid has been used to produce conducting polymer films from N-benzylaniline .
Molecular Structure Analysis
The molecular structure and electronic configurations of N-benzylaniline and its derivatives have been investigated using various spectroscopic techniques and computational methods. Electronic absorption spectroscopy combined with CNDO/S CI calculations has been used to study the electronic structures and conformations of N-benzylideneaniline derivatives, revealing that certain substituents can induce twisted conformations . The polymerization of N-benzylaniline has also been characterized, showing similarities to polyaniline and indicating a structure with some benzyl groups eliminated .
Chemical Reactions Analysis
N-Benzylaniline derivatives participate in a variety of chemical reactions. The photochemical rearrangement of N-substituted benzylanilines involves the migration of an alkyl group from nitrogen to ortho and para positions, proceeding via a triplet state . Schiff bases derived from N-benzylanilines have been synthesized and reduced to produce fatty acid synthesis inhibitors against biofilm-related methicillin-resistant Staphylococcus aureus (MRSA) .
Physical and Chemical Properties Analysis
The physical and chemical properties of N-benzylaniline and its polymers have been extensively studied. Conductivity measurements indicate that the electrochemically polymerized N-benzylaniline has semiconducting properties, with room temperature conductivity values reported for different forms of the polymer . The solubility of the polymer in various organic solvents has been noted, which is significant for its potential applications .
Scientific Research Applications
Drug Development : N-Benzylanilines have been explored for their potential in drug development. For example, they have been designed and synthesized as inhibitors for vascular endothelial growth factor (VEGF)-2, with significant inhibitory activity toward VEGFR-2 tyrosine kinase, suggesting their use in cancer therapy (Uno et al., 2008). Another study highlighted their role in the synthesis of compounds with anti-chlamydial activity, indicating their potential in treating chlamydial infections (Luyksaar et al., 2021).
Antimicrobial Agents : Research has shown that N-benzylanilines can act as inhibitors against biofilm-related methicillin-resistant Staphylococcus aureus (MRSA), an important discovery for developing new antimicrobial agents (Zhang et al., 2019).
Chemical Synthesis : N-Benzylanilines play a crucial role in chemical synthesis. They have been used in the electrochemical polymerization to produce conducting polymer films (Dong & Li, 1989) and in the solid-phase synthesis of nitrogen-containing heterocyclic compounds (Krchňák et al., 2001).
Analytical Chemistry : In analytical chemistry, N-Benzylaniline has been utilized for the selective extraction of molybdenum (V) thiocyanate, demonstrating its utility in specific extraction methods (Khosla & Rao, 1971).
Material Science : Its applications extend to material science, particularly in the study of optical properties of polymers. For instance, the optical properties of the poly(N-benzylaniline) thin film have been investigated, providing insights into the refractive index, dielectric constant, and optical band gap of the material (Arslan et al., 2006).
Safety And Hazards
properties
IUPAC Name |
N-benzylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N/c1-3-7-12(8-4-1)11-14-13-9-5-2-6-10-13/h1-10,14H,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTWJETSWSUWSEJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7059272 | |
Record name | Benzenemethanamine, N-phenyl- | |
Source | EPA DSSTox | |
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Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; mp = 37-38 deg C; [Merck Index] Yellow solidified mass or fragments; mp = 35-38 deg C; [Sigma-Aldrich MSDS] | |
Record name | Benzylaniline | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/21365 | |
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Vapor Pressure |
0.000913 [mmHg] | |
Record name | Benzylaniline | |
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URL | https://haz-map.com/Agents/21365 | |
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Product Name |
N-Benzylaniline | |
CAS RN |
103-32-2 | |
Record name | Benzylaniline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=103-32-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzylaniline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000103322 | |
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Record name | N-Benzylaniline | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=147284 | |
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Record name | Benzenemethanamine, N-phenyl- | |
Source | EPA Chemicals under the TSCA | |
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Record name | Benzenemethanamine, N-phenyl- | |
Source | EPA DSSTox | |
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Record name | N-benzylaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.819 | |
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Record name | BENZYLANILINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R1FVH9A316 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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